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5-Hexyl-1,4-dioxan-2-one

Flavor chemistry Organoleptic characterization Sensory analysis

5-Hexyl-1,4-dioxan-2-one (CAS 65504-97-4) is a 1,4-dioxane lactone classified as a flavoring agent under FEMA No. 2574 and JECFA No.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 65504-97-4
Cat. No. B12760962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-1,4-dioxan-2-one
CAS65504-97-4
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCC1COC(=O)CO1
InChIInChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3
InChIKeyKBOAQIXMCPQXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in oil
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexyl-1,4-dioxan-2-one (CAS 65504-97-4) – A JECFA-Evaluated Sweet Nut-Like Flavoring Agent for Food Product Development


5-Hexyl-1,4-dioxan-2-one (CAS 65504-97-4) is a 1,4-dioxane lactone classified as a flavoring agent under FEMA No. 2574 and JECFA No. 1486 [1]. This compound consists of a six-membered 1,4-dioxan-2-one ring bearing an n-hexyl substituent at the 5-position (C₁₀H₁₈O₃, MW 186.25), and is supplied as a mixed-isomer product containing both 5-hexyl and 6-hexyl regioisomers [2]. It is recognized as a food flavoring ingredient by both the FDA (EAFUS listing) and the European Food Safety Authority (EFSA), with a full JECFA specification and an ADI of 'acceptable' based on no safety concern at current intake levels [3].

Why 1,4-Dioxan-2-one Alkyl Chain Length Cannot Be Interchanged – Procurement Risks for Flavor Houses


Within the 5-alkyl-1,4-dioxan-2-one series (butyl, pentyl, hexyl), a single methylene-unit change in the side chain produces a discrete shift in organoleptic character, physical properties, and partitioning behavior that cannot be compensated by simple dosage adjustment. The hexyl derivative delivers a sweet, nut-like aroma [1], whereas the pentyl analog is distinctly fruity-winey [2] and the butyl variant is a straightforward powerful fruity note [3]. Beyond organoleptics, each member of the series has a unique combination of boiling point, specific gravity, refractive index, logP, and water solubility that directly impacts thermal process stability, quality control identification, and flavor-release kinetics in complex food matrices. Generic substitution without reformulation and re-validation therefore risks both sensory failure and analytical non-conformance to ingredient specifications.

5-Hexyl-1,4-dioxan-2-one (65504-97-4) – Quantitative Comparative Evidence for Scientific Selection


Sweet Nut-Like vs. Fruity-Winey vs. Fruity: Organoleptic Identity Differentiating 5-Hexyl- from 5-Pentyl- and 5-Butyl-1,4-dioxan-2-one

In standardized JECFA specifications, the organoleptic descriptor for 5-hexyl-1,4-dioxan-2-one is 'Powerful sweet, nut-like aroma' [1], in contrast to 'Fruity-winey aroma' for the 5-pentyl analog (JECFA No. 1485) [2] and 'Powerful fruity aroma' for the 5-butyl analog (JECFA No. 1484) [3]. Odor evaluation at 1.00% in dipropylene glycol consistently reports 'sweet nutty' for the hexyl compound versus 'fruity winey' for the pentyl analog [4]. This differentiation is categorical, not a matter of intensity, and reflects a qualitative shift in odor character with increasing alkyl chain length.

Flavor chemistry Organoleptic characterization Sensory analysis

LogP 2.63 vs. 1.57: Hydrophobicity-Driven Flavor Partitioning Advantage of 5-Hexyl-1,4-dioxan-2-one Over Shorter-Chain Analogs

Predicted logP (ALOGPS) for 5-hexyl-1,4-dioxan-2-one is 2.63, compared to 2.19 for 5-pentyl-1,4-dioxan-2-one and 1.57 for 5-butyl-1,4-dioxan-2-one [1][2][3]. This represents an approximate 0.44 logP unit increase per additional methylene group, translating to roughly a 2.75× higher octanol-water partition coefficient per carbon. The corresponding predicted water solubility values follow the inverse trend: hexyl 0.73 g/L, pentyl 2.45 g/L, butyl 10.1 g/L [1][3]. The JECFA specification confirms that the hexyl compound is explicitly 'soluble in oil,' a statement not made for the pentyl or butyl analogs in their respective specifications [4][5].

Flavor partitioning Hydrophobicity logP Oil solubility

Boiling Point 293.5 °C vs. 261.6 °C: Thermal Process Stability Edge of 5-Hexyl-1,4-dioxan-2-one Over 5-Butyl-1,4-dioxan-2-one

The estimated boiling point of 5-hexyl-1,4-dioxan-2-one at atmospheric pressure (760 mmHg) is 293.5 ± 23.0 °C, compared to 261.6 ± 23.0 °C for 5-butyl-1,4-dioxan-2-one . Under reduced-pressure distillation conditions, the hexyl compound boils at 104 °C (15 mm Hg) versus 98–99 °C (13 mm Hg) for the butyl analog [1][2]. The enthalpy of vaporization is also higher for the hexyl derivative (53.3 ± 3.0 kJ/mol vs. 49.9 ± 3.0 kJ/mol for butyl) . These data indicate that the hexyl compound requires more energy input to volatilize, consistent with its higher molecular weight and stronger intermolecular dispersion forces.

Thermal stability Boiling point Flavor retention Process engineering

Refractive Index 1.486–1.492 and Specific Gravity 1.280–1.286: Identity Verification Parameters for Procurement of 5-Hexyl-1,4-dioxan-2-one

The JECFA specification for 5-hexyl-1,4-dioxan-2-one establishes refractive index at 1.486–1.492 (@ 20 °C) and specific gravity at 1.280–1.286 (@ 25 °C) [1]. These values are distinctly different from the corresponding ranges for the pentyl analog (refractive index 1.480–1.486, specific gravity 1.288–1.294) and the butyl analog (refractive index 1.472–1.478, specific gravity 1.292–1.296) [2]. The refractive index increases with chain length (butyl < pentyl < hexyl), while specific gravity follows an inverse trend (hexyl < pentyl < butyl). These non-overlapping specification ranges provide unambiguous identity confirmation in a QC laboratory setting using standard refractometry and densitometry.

Quality control Identity testing Specification compliance Procurement

JECFA Full Specification and Acceptable ADI: Regulatory Certainty for 5-Hexyl-1,4-dioxan-2-one in Global Food Markets

5-Hexyl-1,4-dioxan-2-one (FEMA 2574, JECFA 1486) holds a 'Full' JECFA specification status with an evaluated ADI of 'Acceptable' and the conclusion 'No safety concern at current levels of intake when used as a flavouring agent' following the 65th JECFA meeting in 2005 [1]. It is listed in the FDA Substances Added to Food (EAFUS) inventory as a flavoring agent or adjuvant under FEMA GRAS Publication No. 3 [2]. While the pentyl (JECFA 1485) and butyl (JECFA 1484) analogs also bear JECFA evaluations, each holds a distinct FEMA number, JECFA number, and specification profile that must be individually referenced for regulatory filings [3]. The hexyl compound's specific FEMA 2574 designation is irreplaceable in submitted formulations where this exact FEMA number is referenced.

Regulatory compliance Food safety JECFA FEMA GRAS

Isomer Composition and Purity Specification: Procurement-Quality Definition for 5-Hexyl-1,4-dioxan-2-one

The JECFA specification for 5-hexyl-1,4-dioxan-2-one sets a minimum assay of 97% (sum of 5- and 6-isomers) with identity confirmed by NMR spectroscopy [1]. For the butyl analog, the EFSA/JECFA comments document a defined isomer ratio of 65% 5-butyl- and 32% 6-butyl-1,4-dioxan-2-one (sum > 95%) [2], but no such quantified isomeric ratio is published in the hexyl specification. The pentyl specification similarly requires a minimum 97% assay [3]. The absence of a specified isomer ratio for the hexyl compound means that procurement specifications must rely on the minimum assay, NMR identity test, and the full set of physicochemical parameters (specific gravity, refractive index, boiling point) to ensure batch-to-batch consistency. This broader specification envelope for the hexyl compound places greater importance on supplier qualification and multi-parameter incoming QC.

Purity specification Isomer ratio Quality assurance Procurement

5-Hexyl-1,4-dioxan-2-one (65504-97-4) – Evidence-Based Procurement and Application Scenarios


Nut-Flavored Confections, Baked Goods, and Plant-Based Dairy Alternatives

The sweet, nut-like organoleptic profile of 5-hexyl-1,4-dioxan-2-one, as defined by its JECFA specification (Powerful sweet, nut-like aroma), makes it the natural choice for formulators developing nut-flavored products—including hazelnut, almond, and peanut profiles—where the fruity-winey (pentyl) or purely fruity (butyl) alternatives would introduce off-notes incompatible with the target flavor identity [1]. The compound's explicit oil solubility further supports incorporation into fat-based confectionery coatings, nut pastes, and plant-based dairy alternatives with significant lipid fractions [2].

Thermally Processed Foods Requiring High Boiling Point Flavor Ingredients (Bakery, Extruded Snacks, Retort Products)

With an estimated atmospheric boiling point of 293.5 °C—approximately 32 °C higher than the butyl analog—5-hexyl-1,4-dioxan-2-one offers a thermal stability advantage for food products undergoing high-temperature processing such as baking (180–220 °C), extrusion (>150 °C), or retort sterilization (121 °C) . The higher enthalpy of vaporization (53.3 vs. 49.9 kJ/mol for butyl) indicates that more thermal energy is required to volatilize the hexyl compound, consistent with reduced flavor loss during thermal unit operations .

Oil-Based Liquid Flavor Concentrates and Emulsions for Beverage and Culinary Applications

The JECFA specification explicitly states that 5-hexyl-1,4-dioxan-2-one is 'Soluble in oil,' in contrast to the pentyl and butyl specifications which omit this statement [3]. Combined with a logP of 2.63 and water solubility of only 0.73 g/L (vs. 10.1 g/L for butyl), the hexyl compound is the preferred candidate for oil-based flavor concentrates, culinary oil infusions, and water-in-oil emulsion flavor systems where partitioning into the lipid phase is essential for product stability and targeted flavor delivery [4].

QC-Intensive Procurement Where Identity Confirmation Requires Non-Overlapping Specification Ranges

For flavor houses and food manufacturers operating under ISO 22000, FSSC 22000, or stringent customer audit requirements, the non-overlapping refractive index (1.486–1.492) and specific gravity (1.280–1.286) specification ranges of 5-hexyl-1,4-dioxan-2-one allow rapid, low-cost incoming identity verification that unambiguously distinguishes the hexyl material from its pentyl and butyl analogs, reducing the risk of supplier mix-ups and providing documentary evidence of specification conformance [5].

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